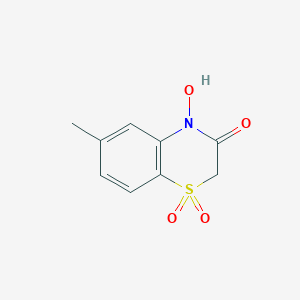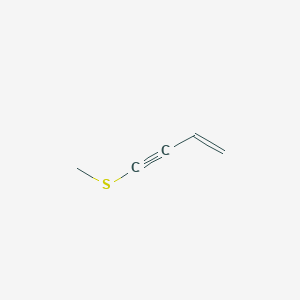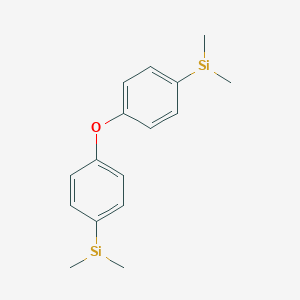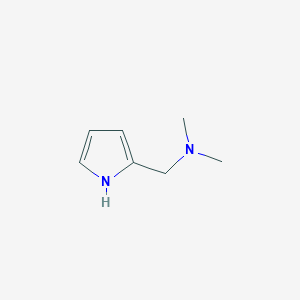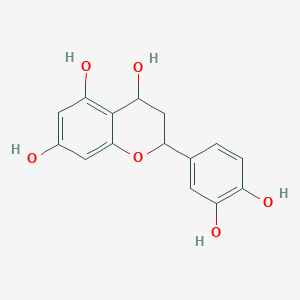
Luteoforol
Übersicht
Beschreibung
Luteoforol is identified as a bioactive compound with notable presence in various plants, including Sorghum vulgare L. It is recognized for its potential in contributing to the red and black coloration in plant tissues through its transformation into luteolinidin and its involvement in complex biochemical processes within the plant system (Bate-smith, 1969).
Synthesis Analysis
The synthesis of Luteoforol involves the reduction of eriodictyl with sodium borohydride. This process underscores the intricate biochemical pathways plants use to produce secondary metabolites that contribute to their defense mechanisms and coloring (Bate-smith, 1969).
Molecular Structure Analysis
Luteoforol, characterized as 3′,4,4′,5,7-pentahydroxyflavan, showcases a complex molecular structure that plays a crucial role in its biochemical properties and interactions within biological systems. Its structure allows for the transformation into various related compounds under specific conditions, demonstrating the versatility and complexity of plant secondary metabolites (Bate-smith & Rasper, 1969).
Chemical Reactions and Properties
Upon treatment with concentrated mineral acid, Luteoforol exhibits a notable color change to purple, indicative of its reactive nature and potential as a biochemical marker within plant tissues. This property is utilized for the determination of Luteoforol content in Sorghum, highlighting its significance in plant biochemistry and taxonomy (Bate-smith & Rasper, 1969).
Wissenschaftliche Forschungsanwendungen
Presence in Plants and Role in Plant Pigmentation : Luteoforol is identified in different plants, including Sorghum vulgare and maize, where it plays a role in pigmentation. It is characterized by the formation of luteolinidin under certain conditions and contributes to the coloration of plant tissues (Bate-smith, 1969); (Styles & Ceska, 1972).
Antimicrobial and Phytoalexin-like Properties : Luteoforol exhibits antimicrobial properties and acts as a phytoalexin against plant pathogens such as Erwinia amylovora. Its production can be induced in fruits by treatments like prohexadione-calcium (Spinelli et al., 2005).
Antiviral Activity : It has shown inhibitory effects against herpes simplex viruses, suggesting its potential use in treating viral infections related to oral lesions (Fritz et al., 2007).
Synergistic Effects in Cancer Therapy : Luteoforol, in combination with other compounds like 5-fluorouracil, has been explored for its potential in enhancing antitumor effects in hepatocellular carcinoma cells, indicating its relevance in cancer therapy (Xu et al., 2016).
Potential in Treating Osteoporosis : Research indicates that luteoforol might be effective in treating osteoporosis by impacting various molecular pathways and improving bone health (Liang et al., 2022).
Impact on Hypertension and Vascular Remodeling : Studies suggest that luteoforol can ameliorate hypertensive vascular remodeling by inhibiting the proliferation and migration of vascular smooth muscle cells, playing a role in the treatment of hypertension (Su et al., 2015).
Anti-inflammatory Effects : Luteoforol exhibits strong anti-inflammatory activity, with its derivatives also showing similar effects. It targets various transcription factors like NF-κB, AP-1, and STAT3, suggesting its potential in developing anti-inflammatory drugs (Aziz et al., 2018).
Transdermal Delivery in Arthritis Treatment : Transdermal delivery of luteoforol in vesicle forms has been found effective in treating arthritis, demonstrating its application in drug delivery systems (Abidin et al., 2016).
Role in Arthritis and Inflammation Pathways : Luteoforol has shown to suppress P2X4 pathways, reducing inflammation and improving conditions in arthritis models (Shi et al., 2015).
Zukünftige Richtungen
The results obtained indicate that prohexadione-calcium induces luteoforol as an active principle with non-specific biocidal properties . This mechanism would be closely analogous to the one known for structurally related phytoalexins in sorghum . This work greatly enhances our knowledge of flavonoid biosynthesis and marks a major advance that could facilitate future genetic modification .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDWKPCKNCRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928348 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Luteoforol | |
CAS RN |
13392-26-2, 24897-98-1 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteoforol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



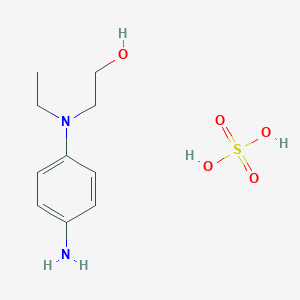
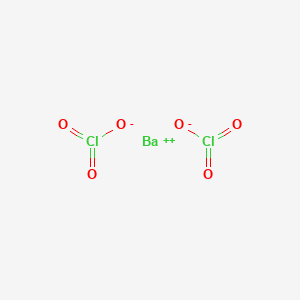
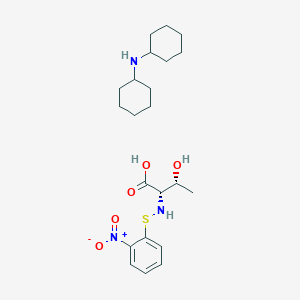
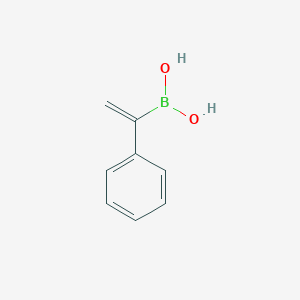
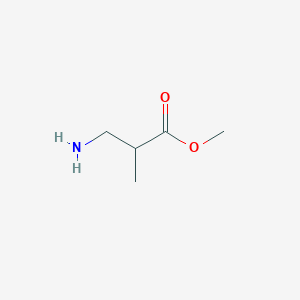
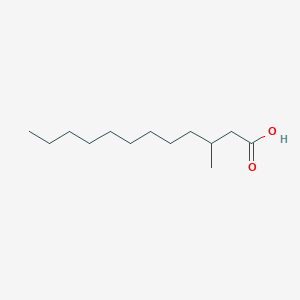
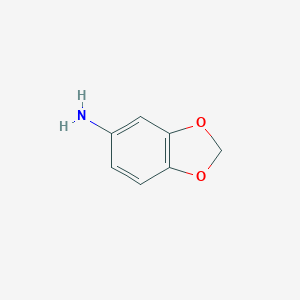
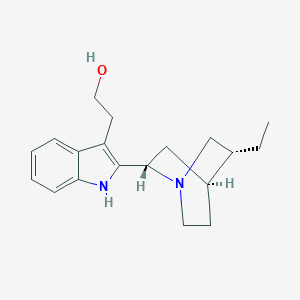
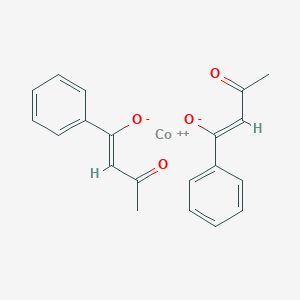
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
